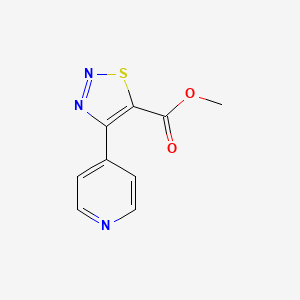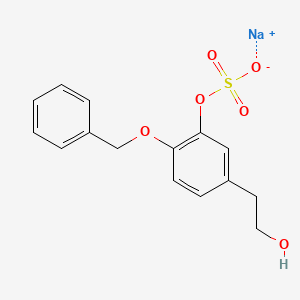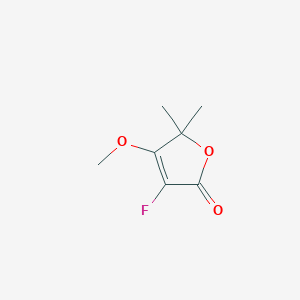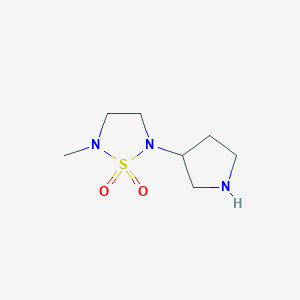
2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that contains a thiadiazolidine ring fused with a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a thiadiazolidine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism by which 2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine: Lacks the 1,1-dioxide group.
5-(Pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide: Lacks the methyl group.
2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide: Lacks the pyrrolidine moiety.
Uniqueness
2-Methyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of both the methyl and pyrrolidine groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C7H15N3O2S |
|---|---|
分子量 |
205.28 g/mol |
IUPAC名 |
2-methyl-5-pyrrolidin-3-yl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C7H15N3O2S/c1-9-4-5-10(13(9,11)12)7-2-3-8-6-7/h7-8H,2-6H2,1H3 |
InChIキー |
CJOYWGVHCJHLHF-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(S1(=O)=O)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


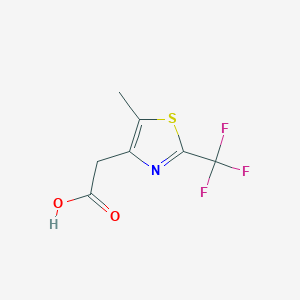
![(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)
amino}butanoic acid](/img/structure/B13433266.png)

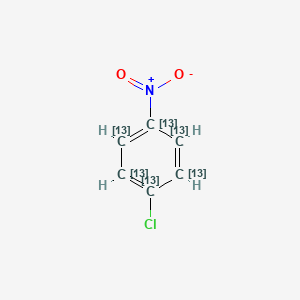
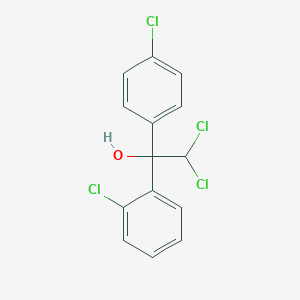
![2',4,4',5,5',6-Hexachloro-[1,1'-biphenyl]-2-ol](/img/structure/B13433286.png)



